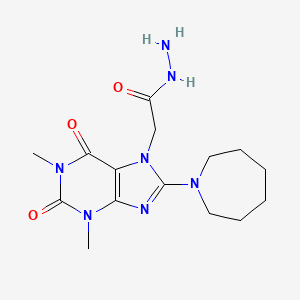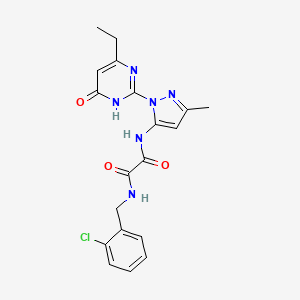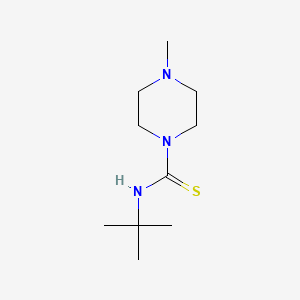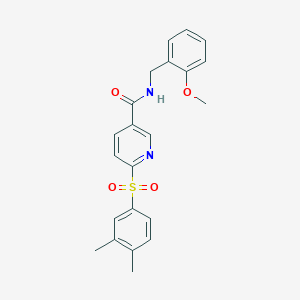![molecular formula C19H15N3O2S B2790782 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 827005-25-4](/img/structure/B2790782.png)
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects and has been found to have potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is not yet fully understood. However, it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of various pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of pro-inflammatory cytokines, and exhibit antioxidant properties. Additionally, this compound has been found to exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone in lab experiments include its potent anticancer activity and its ability to exhibit anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include the lack of a clear understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone. One potential direction is to further investigate its potential applications in the treatment of inflammatory diseases. Additionally, research could focus on the development of new synthetic analogs of this compound with improved potency and selectivity. Furthermore, research could explore the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone involves the reaction of 2-methylindole-3-carboxaldehyde and 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anticancer activity and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-17(14-9-5-6-10-15(14)20-12)16(23)11-25-19-22-21-18(24-19)13-7-3-2-4-8-13/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTBKIUMGZMOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride](/img/structure/B2790699.png)
![4-[butyl(ethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2790700.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2790704.png)




![3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione](/img/structure/B2790713.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2790717.png)


![3H-Imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2790722.png)